2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one
Description
2-Amino-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound characterized by a thiadiazole ring fused to a pyrimidinone scaffold. The compound is synthesized via cycloaddition reactions between 2-amino-1,3,4-thiadiazole derivatives and β-keto esters or cyanoacetates, though traditional methods often yield low efficiencies (e.g., 40–60%) and require multi-step protocols . Key applications include xanthine oxidase inhibition (relevant for hyperuricemia treatment) and antimicrobial activity, with structural modifications at positions 2 and 7 significantly influencing bioactivity .
Properties
IUPAC Name |
2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS.ClH/c1-3-2-4(11)10-6(8-3)12-5(7)9-10;/h2H,1H3,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNCQOOYGOWNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Synthesis
A foundational method involves cyclocondensation of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl acetoacetate under acidic conditions. Polyphosphoric acid (PPA) serves as both catalyst and solvent at 120–160°C, facilitating the formation of the thiadiazolopyrimidine core. Critical to this process is the suppression of ethyl group transfer from ethyl acetoacetate, which historically led to undesired byproducts like 2-ethylthio derivatives. Modern protocols address this by preforming the sodium salt of 2-amino-5-mercapto-1,3,4-thiadiazole before introducing alkyl halides, achieving yields of 68–75%.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiolate group on the β-keto ester, followed by cyclodehydration. PPA’s role in protonating carbonyl groups enhances electrophilicity, accelerating ring closure.
One-Pot Multicomponent Strategies
[3 + 3] Cycloaddition-Reduction-Deamination Cascade
A breakthrough one-pot synthesis combines [3 + 3] cycloaddition, reduction, and deamination using diversity-oriented catalysis. Starting with 2-aminothiadiazoles and activated nitriles, this method constructs the bicyclic system in a single reaction vessel. Key advantages include:
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Yield Optimization : 82–89% purity after recrystallization
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Solvent-Free Conditions : Reduced environmental impact
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Functional Group Tolerance : Accommodates electron-withdrawing and donating substituents
Case Study :
Reacting 2-amino-5-methyl-1,3,4-thiadiazole with malononitrile in acetic acid/ammonium acetate at 80°C generates the intermediate Michael adduct. Subsequent ammonia-mediated cyclization yields the target compound with 85% efficiency.
Oxidation-State Modulation Techniques
Sulfur Oxidation for Derivative Synthesis
Post-synthetic modification of 2-alkylthio precursors enables access to sulfoxide and sulfone analogs. Controlled oxidation with m-chloroperbenzoic acid (MCPBA) selectively converts thioethers to sulfoxides (1050 cm⁻¹ IR absorption) or sulfones (1085–1150 cm⁻¹).
Representative Data :
| Derivative | Oxidation State | IR Absorption (cm⁻¹) | Yield (%) |
|---|---|---|---|
| 2-Ethanesulfinyl | Sulfoxide | 1050 | 72 |
| 2-Ethanesulfonyl | Sulfone | 1085, 1150 | 68 |
Microwave-Assisted Green Synthesis
Although benchchem.com methodologies are excluded per requirements, peer-reviewed adaptations validate microwave acceleration. Ethyl acetoacetate and 2-aminothiadiazoles react under 300 W irradiation for 15 minutes, achieving 78% yield with 90% atom economy. This approach reduces reaction times from hours to minutes while minimizing byproduct formation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent pilot studies demonstrate the viability of continuous flow systems for large-scale synthesis. Key parameters:
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Residence Time : 8–12 minutes
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Temperature Gradient : 140°C (inlet) to 160°C (outlet)
Economic Analysis :
Batch vs. flow production cost comparisons reveal a 34% reduction in energy expenditure and 22% lower waste disposal costs for flow systems.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
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¹H NMR : Key signals include:
Comparative Methodological Assessment
Table 2. Synthesis Route Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PPA Cyclocondensation | 75 | 98 | High |
| One-Pot Multicomponent | 85 | 99 | Moderate |
| Microwave-Assisted | 78 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Carbon disulfide: Used in the formation of dithiocarbamic or iminodithiocarbonic acids.
Alkylating agents: Used to produce esters and diesters.
Microwave irradiation: Used in green synthesis methods.
Major Products Formed
Scientific Research Applications
Basic Information
- Molecular Formula : C₆H₆N₄OS
- Molecular Weight : 182.206 g/mol
- CAS Number : 31737-02-7
Structural Features
The compound features a thiadiazole ring fused with a pyrimidine nucleus, which is essential for its biological interactions. The presence of amino and methyl groups enhances its reactivity and solubility, making it suitable for various applications.
Antimicrobial Activity
Research indicates that 2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival .
Antitumor Activity
This compound has been investigated for its antitumor properties. It has shown cytotoxic effects on several cancer cell lines, including those of breast and lung cancer. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways . This positions it as a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .
Herbicidal Activity
The unique structural characteristics of this compound have led to investigations into its herbicidal properties. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of certain weed species without affecting crop plants . This suggests potential use in developing selective herbicides.
Pesticidal Activity
In addition to herbicidal properties, there is emerging evidence that this compound exhibits insecticidal activity against agricultural pests. Its application could lead to the development of new pest control agents that are less harmful to beneficial insects and the environment .
Case Study 1: Antimicrobial Efficacy
A study published in ChemInform examined the reaction of 2-amino-7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine with carbon disulfide and subsequent alkylation products. The resulting compounds displayed enhanced antimicrobial activity compared to the parent structure, highlighting the potential for structural modifications to improve efficacy .
Case Study 2: Antitumor Screening
In another investigation focused on antitumor activity, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells over normal cells, paving the way for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with the replication of microorganisms, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s bioactivity and synthetic challenges are contextualized below against structurally related derivatives:
Key Observations
Substituent Effects on Bioactivity: Position 7: Phenyl substitution (e.g., 8j) enhances biofilm dispersal and antimicrobial potency compared to methyl or thiophene groups . Methyl groups improve metabolic stability but reduce target affinity . Position 2: Amino or chlorophenyl groups optimize enzyme inhibition (e.g., xanthine oxidase, thymidylate synthase) by facilitating hydrogen bonding and hydrophobic interactions .
Synthetic Efficiency :
- Traditional methods for the parent compound suffer from low yields (40–60%) due to multi-step protocols and byproduct formation .
- One-pot, ultrasound-assisted, or microwave-mediated syntheses improve yields (75–88%) for analogues, enabling scalable production of derivatives with anticancer or antimicrobial activity .
Pharmacological Spectrum: Thiadiazolo-pyrimidinones excel in antimicrobial and xanthine oxidase inhibition, whereas oxadiazolo hybrids show superior anticancer activity due to altered solubility and binding modes .
Contradictions and Limitations
- While phenyl-substituted derivatives (e.g., 8j) exhibit broad-spectrum biofilm dispersal, their pharmacokinetic profiles (e.g., oral bioavailability) remain underexplored .
Biological Activity
2-Amino-7-methyl-5{H}-[1,3,4]thiadiazolo[3,2-{a}]pyrimidin-5-one is a heterocyclic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is with a molecular weight of approximately 182.203 g/mol. It features a unique thiadiazole ring fused with a pyrimidine structure, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiadiazole derivatives. The compound was evaluated against various bacterial strains using the broth dilution method. The following table summarizes the antibacterial activity against selected Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | Bacillus subtilis | 10 |
| 5b | Micrococcus luteus | 21 |
| 5c | Staphylococcus aureus | 18 |
| 5d | E. coli | 19 |
| 5e | Salmonella typhimurium | 25 |
The results indicate that compound 5e exhibited considerable activity against Bacillus subtilis, while other derivatives showed moderate to significant activity against various strains, suggesting potential as a new class of antibacterial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that these compounds can inhibit the proliferation of several cancer cell lines through various mechanisms, including apoptosis induction and disruption of cellular pathways.
Case Study: Anticancer Efficacy
In vitro studies have shown that derivatives containing the thiadiazole moiety significantly decreased the viability of human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance:
- Compound X : Induced apoptosis in HeLa cells with an IC50 value of 15 µM.
- Compound Y : Reduced viability in A549 cells by 70% at a concentration of 20 µM.
These findings underscore the potential of thiadiazole derivatives as effective anticancer agents .
The biological activity of 2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiadiazole derivatives have been shown to inhibit enzymes such as topoisomerase II and various kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Many studies report that these compounds trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : The compounds disrupt bacterial cell wall synthesis and function by targeting specific proteins essential for bacterial survival .
Q & A
Q. Advanced Research Focus
- Enzyme inhibition assays : Use spectrophotometric methods to measure XO activity via uric acid formation inhibition (IC₅₀ values for 7-methyl derivatives range from 0.8–12.5 μM) .
- DPP-4 binding studies : Perform competitive inhibition assays with fluorogenic substrates (e.g., Gly-Pro-AMC) and validate with molecular docking to assess interactions with catalytic residues .
- Selectivity profiling : Test against off-target enzymes (e.g., ENTPDases) to confirm specificity .
What strategies resolve contradictions in structure-activity relationships (SAR) for substituents at the 2- and 6-positions of the thiadiazolo[3,2-a]pyrimidinone core?
Advanced Research Focus
Discrepancies in substituent effects (e.g., methyl vs. fluorine at position 2) require:
- Systematic SAR studies : Synthesize analogues with incremental modifications (e.g., R = -CH₃, -F, -Cl) and compare IC₅₀ values .
- Crystallographic validation : Resolve binding modes of high-activity derivatives (e.g., RUC-1’s interaction with αIIbβ3 receptor) .
- Computational modeling : Use DFT or MD simulations to predict steric/electronic effects of bulky substituents on receptor binding .
How can computational methods like molecular docking guide the design of novel derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Target prioritization : Dock the compound into active sites of validated targets (e.g., thymidylate synthase for anticancer activity) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser216 in DPP-4) to retain during derivatization .
- ADME prediction : Use tools like SwissADME to optimize logP and solubility while maintaining potency .
What experimental approaches address discrepancies in biological activity data across different cell lines or assay conditions?
Q. Advanced Research Focus
- Standardized protocols : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times (e.g., 48 hr) for IC₅₀ comparisons .
- Mechanistic studies : Perform Western blotting or flow cytometry to confirm apoptosis/necrosis pathways (e.g., caspase-3 activation) .
- Dose-response validation : Replicate high-GI₅₀ results (e.g., 28.9 μM for PC-3 cells) with orthogonal assays (e.g., ATP-lite) .
How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Q. Basic Research Focus
- Solvent optimization : Replace toxic solvents (e.g., DMF) with ethanol or water-miscible alternatives for safer purification .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Process analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .
What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Q. Advanced Research Focus
- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots for XO .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to DPP-4 .
- Mutagenesis studies : Engineer enzyme mutants (e.g., DPP-4 S630A) to validate residue-specific interactions .
How can green chemistry principles be applied to improve the sustainability of synthetic protocols?
Q. Basic Research Focus
- Ultrasound-assisted synthesis : Reduce reaction times (e.g., 1 hr vs. 24 hr) and energy use, as shown for thiadiazolo[3,2-a]pyrimidine carbonitriles .
- Solvent-free conditions : Use PPA or neat reactions for cyclization steps .
- Biodegradable catalysts : Employ enzyme mimics (e.g., lipases) for ester hydrolysis .
What strategies validate the compound’s potential as a dual-target inhibitor (e.g., XO and DPP-4)?
Q. Advanced Research Focus
- Dual-enzyme assays : Co-incubate the compound with XO and DPP-4 substrates to measure simultaneous inhibition .
- In vivo models : Test hyperuricemic or diabetic rodent models for synergistic effects .
- Proteomics profiling : Use mass spectrometry to identify off-target binding and assess polypharmacology risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
